1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Overview

Description

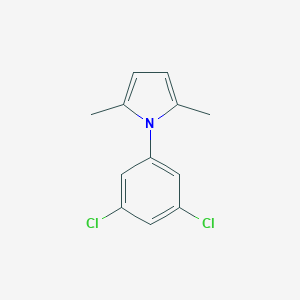

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,5-dichlorophenyl group and two methyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 2,5-dimethylpyrrole.

Condensation Reaction: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 2,5-dimethylpyrrole in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Pyrrole oxides.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

- 3,5-Dichlorophenyl isothiocyanate

- 3,5-Dichlorophenyldiazonium tetrafluoroborate

Comparison:

Structural Differences: While these compounds share the 3,5-dichlorophenyl group, they differ in their core structures and functional groups.

Chemical Properties: The presence of different functional groups (e.g., trifluoroethanone, isothiocyanate, diazonium) imparts distinct chemical properties and reactivity.

Applications: Each compound has unique applications based on its chemical properties, with 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole being particularly notable for its potential in medicinal chemistry and materials science.

Biological Activity

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its applications in antimicrobial research, particularly against Mycobacterium tuberculosis (M. tuberculosis), and its mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dichlorophenyl group and two methyl groups. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antitubercular Potential

Recent studies have demonstrated that derivatives of 2,5-dimethylpyrrole, including this compound, exhibit potent activity against M. tuberculosis. Notably, certain derivatives have shown inhibitory effects on multidrug-resistant strains. For instance, compounds derived from this scaffold have been reported to have minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant clinical isolates .

Table 1: Antitubercular Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Activity Type | Target Pathogen |

|---|---|---|---|

| This compound | < 1 | Bactericidal/Bacteriostatic | M. tuberculosis |

| Derivative 5n | < 1 | Bactericidal | M. tuberculosis |

| Derivative 5q | < 1 | Bacteriostatic | M. tuberculosis |

The mechanism by which these compounds exert their antitubercular effects involves binding to specific molecular targets within the bacterial cell. Computational studies suggest that these compounds interact with the MmpL3 protein, which is crucial for mycolic acid transport in M. tuberculosis . This interaction disrupts the integrity of the bacterial cell wall, leading to cell death or growth inhibition.

Cytotoxicity Profile

While exploring the therapeutic potential of this compound, researchers have also assessed its cytotoxicity against human pulmonary fibroblasts and murine macrophages. The results indicate that certain derivatives maintain a favorable safety profile with low cytotoxicity, allowing for further development as potential therapeutic agents .

Table 2: Cytotoxicity Data Against Human Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | >64 | Human Pulmonary Fibroblasts |

| Derivative 5n | >64 | Murine Macrophages |

| Derivative 5q | >64 | Human Pulmonary Fibroblasts |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the pyrrole core and the substituents at the phenyl ring in enhancing biological activity. Modifications to the side chains can significantly influence both potency and selectivity against target pathogens .

Case Studies

Several case studies illustrate the efficacy of pyrrole derivatives in clinical settings:

- Study on MDR-TB : A series of new pyrrole derivatives were tested against multidrug-resistant M. tuberculosis strains. The most active compounds exhibited MIC values below 0.016 µg/mL and demonstrated low cytotoxicity profiles .

- Cytotoxicity Evaluation : In vitro studies conducted on various human cancer cell lines revealed that selected pyrrole derivatives had pro-apoptotic effects with IC50 values ranging from 0.17 to 2.69 µM without significant toxicity to healthy cells .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)12-6-10(13)5-11(14)7-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQGRGDARNXLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440794 | |

| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-50-2 | |

| Record name | 1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.